molecular formula C14H20N2O3 B2833172 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea CAS No. 1421513-84-9

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea

Cat. No.: B2833172
CAS No.: 1421513-84-9
M. Wt: 264.325
InChI Key: HEKXEAZMYPDMOX-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea is a synthetic urea derivative featuring a 2,3-dihydrobenzofuran moiety linked to a hydroxyethyl group and an isopropylurea side chain. The compound’s unique combination of a bicyclic aromatic system and polar urea group distinguishes it from simpler urea derivatives, warranting comparative analysis with related molecules.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9(2)16-14(18)15-8-12(17)10-3-4-13-11(7-10)5-6-19-13/h3-4,7,9,12,17H,5-6,8H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKXEAZMYPDMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C1=CC2=C(C=C1)OCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea typically involves multiple steps:

    Formation of the 2,3-dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under controlled conditions to ensure selective hydroxylation.

    Urea formation: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The urea moiety can be reduced under specific conditions to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: Investigating its effects on cellular processes and its potential as a modulator of specific biological pathways.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The dihydrobenzofuran ring system may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active agents, particularly those targeting muscarinic receptors, kinase pathways, or metabolic enzymes. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Therapeutic Target/Activity Molecular Weight (g/mol) Reference
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea 2,3-Dihydrobenzofuran, hydroxyethyl, urea Urea, hydroxyl, isopropyl Hypothesized kinase modulation ~294.34 (calculated)
Darifenacin Hydrobromide 2,3-Dihydrobenzofuran, pyrrolidine Amide, diphenyl, hydrobromide Muscarinic M3 receptor antagonist 507.50
Tolvaptan Benzazepine, benzofuran Urea, tolyl group Vasopressin V2 receptor antagonist 448.93
Regorafenib Diarylurea, trifluoromethyl Urea, trifluoromethyl, pyridine Multikinase inhibitor 482.47

Key Findings :

Structural Similarities :

  • The dihydrobenzofuran moiety is shared with darifenacin hydrobromide , a muscarinic antagonist used for overactive bladder. This bicyclic system enhances lipophilicity and receptor binding, though the absence of darifenacin’s diphenyl group in the target compound suggests divergent receptor interactions .
  • The urea group aligns with regorafenib and tolvaptan , which exploit urea’s hydrogen-bonding capacity for kinase or receptor inhibition. However, the isopropyl substituent in the target compound may reduce solubility compared to bulkier aryl groups in approved drugs.

Pharmacological Divergences: Unlike darifenacin, the target compound lacks the pyrrolidine-acetamide backbone critical for muscarinic receptor antagonism. Instead, its urea-isopropyl chain may favor interactions with ATP-binding pockets in kinases (e.g., VEGF or PDGFR pathways), akin to regorafenib .

Physicochemical Properties :

  • The hydroxyl group in the hydroxyethyl chain enhances hydrophilicity relative to darifenacin’s bromide salt. However, the isopropylurea group likely reduces membrane permeability compared to darifenacin’s diphenylamide structure.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea?

Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the 2,3-dihydrobenzofuran core. Key steps include:

  • Hydroxyethylation : Reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with ethylene oxide or glycol derivatives under controlled basic conditions to introduce the hydroxyethyl group .
  • Urea Formation : Coupling the hydroxyethyl intermediate with isopropyl isocyanate in anhydrous solvents (e.g., THF or DCM) at low temperatures (−10°C to 0°C) to avoid side reactions .
  • Optimization via DoE : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the hydroxyethyl group (δ ~3.6–4.2 ppm for CH2_2OH) and urea linkage (NH signals at δ ~5.5–6.5 ppm). 19^{19}F NMR is unnecessary here but is a model for analogous heterocyclic systems .
  • HPLC-PDA/MS : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with photodiode array detection ensures purity (>95% by area normalization) .
  • X-ray Crystallography : For absolute configuration determination, though this requires high-quality single crystals, which may be challenging due to the compound’s hygroscopic nature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from variations in assay conditions or impurities. A methodological approach includes:

  • Dose-Response Reproducibility : Validate activity across multiple independent assays (e.g., enzyme inhibition, cell viability) using standardized protocols (e.g., IC50_{50} determination with triplicate measurements) .
  • Metabolite Screening : Use LC-MS to rule out degradation products or reactive intermediates (e.g., oxidation of the dihydrobenzofuran ring) that may confound results .
  • Structural Analog Comparison : Compare activity with analogs lacking the isopropylurea group or with modified dihydrobenzofuran substituents to isolate pharmacophoric contributions .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction environments?

Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for key reactions (e.g., urea bond hydrolysis or hydroxyl group oxidation) to predict stability under acidic/oxidative conditions .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics for scale-up .
  • Machine Learning (ML) : Train models on existing urea derivative datasets to predict regioselectivity in electrophilic substitution reactions involving the dihydrobenzofuran ring .

Q. How can the compound’s pharmacokinetic properties be enhanced without compromising its bioactivity?

Answer:

  • Prodrug Design : Modify the hydroxyethyl group into a ester or carbonate pro-moiety to improve membrane permeability, with enzymatic cleavage sites tailored to target tissues .
  • Salt Formation : Explore crystalline salts (e.g., HCl or sodium salts) to enhance aqueous solubility while maintaining urea hydrogen-bonding motifs critical for target binding .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the amorphous phase and prolong half-life in physiological environments .

Mechanistic and Methodological Challenges

Q. What experimental designs are recommended for studying synergistic effects with other therapeutic agents?

Answer:

  • Isobologram Analysis : Quantify synergy/additivity in combination therapies using fixed-ratio designs (e.g., 1:1 to 1:4 molar ratios) and calculate combination indices (CI <1 indicates synergy) .
  • High-Throughput Screening (HTS) : Use 384-well plates to test the compound against libraries of FDA-approved drugs, with luminescence/fluorescence readouts for rapid hit identification .
  • Transcriptomic Profiling : Pair RNA-seq with pathway enrichment analysis (e.g., KEGG, GO) to identify overlapping or complementary mechanisms with co-administered agents .

Q. How can researchers address challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Implement continuous-flow reactors for urea bond formation, which improves heat/mass transfer and reduces batch-to-batch variability .
  • Membrane Separation : Use nanofiltration membranes to purify the product from unreacted isocyanate or dihydrobenzofuran intermediates, minimizing column chromatography .
  • Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress and impurity profiles .

Structural and Functional Analysis

Q. What spectroscopic signatures distinguish this compound from its dehydroxylated or de-ureated analogs?

Answer:

  • IR Spectroscopy : The urea carbonyl (C=O) stretch appears at ~1640–1680 cm1^{-1}, absent in de-ureated analogs. The hydroxyethyl O-H stretch (~3200–3400 cm1^{-1}) disappears upon dehydroxylation .
  • 13^{13}C NMR : The urea carbonyl carbon resonates at δ ~155–160 ppm, while its absence confirms de-ureation. The dihydrobenzofuran C-O-C carbons (δ ~70–80 ppm) shift upfield if the ring is aromatized .

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